1-BOC-4-(4-bromophenoxy)piperidine

PROTAC linker design lipophilicity optimization structure-property relationships

PROTAC programs requiring rigid, high-lipophilicity linkers face solubility and synthetic flexibility trade-offs. 1-BOC-4-(4-bromophenoxy)piperidine (CAS 308386-38-1) overcomes these with a piperidine spacer (LogP 4.17) and orthogonal Boc protection. Key features: • Rigid spacer enhances ternary complex stability • 4-Br handle enables Suzuki diversification • ≥95% purity with batch QC ensures reproducible DC₅₀ • Global stock for hit-to-lead continuity.

Molecular Formula C16H22BrNO3
Molecular Weight 356.25 g/mol
CAS No. 308386-38-1
Cat. No. B1373117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-BOC-4-(4-bromophenoxy)piperidine
CAS308386-38-1
Molecular FormulaC16H22BrNO3
Molecular Weight356.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)Br
InChIInChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3
InChIKeyCOZKMQIFQZKKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-BOC-4-(4-bromophenoxy)piperidine (CAS 308386-38-1): Physicochemical Identity, Regulatory Status, and Comparator Landscape for Informed Procurement


1-BOC-4-(4-bromophenoxy)piperidine (tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate, CAS 308386-38-1) is a Boc-protected 4-aryloxypiperidine building block with molecular formula C₁₆H₂₂BrNO₃ and molecular weight 356.26 g·mol⁻¹ [1]. It is formally classified as a PROTAC (PROteolysis TArgeting Chimera) linker building block, wherein the piperidine ring provides a rigid, conformationally constrained spacing element and the Boc group enables orthogonal N-deprotection for downstream functionalization . The compound is cited as a synthetic intermediate in the Schering Corporation patent US2007/167435 for phenoxypiperidine-based histamine H₃ receptor antagonists [2]. Its closest structural analogs—differing principally in the para-halogen substituent or N-protection state—include 1-BOC-4-(4-chlorophenoxy)piperidine (CAS 333954-83-9), 1-BOC-4-(4-fluorophenoxy)piperidine (CAS 333954-85-1), and the Boc-deprotected free amine 4-(4-bromophenoxy)piperidine (CAS 74130-05-5) and its hydrochloride salt (CAS 63843-58-3).

Why 1-BOC-4-(4-bromophenoxy)piperidine Cannot Be Casually Replaced by In-Class Analogs: Evidence of Halogen-Dependent and Protection-State-Dependent Performance Divergence


Although the 4-aryloxypiperidine scaffold appears modular, substituting the para-bromo substituent with chloro, fluoro, or hydrogen, or altering the N-protection group, generates measurable deviations in at least four parameters critical to synthetic and pharmacological decision-making: (i) lipophilicity (ΔLogP up to +0.56 units between Br and F analogs), which governs membrane permeability and PROTAC ternary-complex solubility [1]; (ii) aryl halide bond dissociation energy (C–Br ≈ 337 kJ·mol⁻¹ vs. C–Cl ≈ 397 kJ·mol⁻¹ vs. C–F ≈ 484 kJ·mol⁻¹), which determines cross-coupling reactivity thresholds and catalyst loading requirements [2]; (iii) N-protection status, where the Boc group enables orthogonal deprotection under mild acidic conditions that would be incompatible with free-amine or hydrochloride-salt forms in multi-step sequences; and (iv) documented structure-activity relationships in the NAAA inhibitor series, where the 4-bromophenoxypiperidine-1-carbonitrile analog (US9963444, Example 106) exhibits an IC₅₀ of 1,000 nM against human NAAA, a baseline that shifts by nearly 20-fold (to IC₅₀ = 55 nM) upon scaffold modification at the N-substituent position in Example 85, demonstrating that even the bromophenoxy core does not guarantee activity—the precise substitution pattern is essential [3].

Quantitative Differential Evidence for 1-BOC-4-(4-bromophenoxy)piperidine vs. Closest Analogs: LogP, Cross-Coupling Reactivity, Protection-State Orthogonality, and Biological SAR


Lipophilicity (LogP) Differentiation Across the 4-Halogen Series: Bromo Analog Provides Highest LogP for Membrane-Permeable and PROTAC Linker Applications

The 4-bromo derivative exhibits a calculated LogP of 4.1653, compared with 4.0562–4.1183 for the 4-chloro analog and 3.604 for the 4-fluoro analog [1][2]. This represents a ΔLogP of +0.11 to +0.56 log units (Br vs. Cl) and +0.56 log units (Br vs. F). Because LogP is logarithmic, a ΔLogP of +0.56 corresponds to an approximately 3.6-fold higher octanol–water partition coefficient for the bromo compound relative to the fluoro analog, which directly impacts passive membrane permeability and the solubility characteristics of PROTAC ternary complexes [3].

PROTAC linker design lipophilicity optimization structure-property relationships

Aryl Bromide vs. Aryl Chloride Reactivity in Palladium-Catalyzed Cross-Coupling: Lower Bond Dissociation Energy of C–Br Enables Milder Catalytic Conditions

The aryl C–Br bond dissociation energy (BDE) is approximately 337 kJ·mol⁻¹, substantially lower than that of aryl C–Cl (≈397 kJ·mol⁻¹) and aryl C–F (≈484 kJ·mol⁻¹) [1]. This translates to a difference of ~60 kJ·mol⁻¹ between Br and Cl, meaning oxidative addition of the C–Br bond to Pd(0) occurs at lower temperatures and with lower catalyst loadings than required for the chloro analog. In practice, aryl bromides are the preferred substrates for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings when the aryl chloride equivalent fails to react under standard conditions [2].

cross-coupling reactions Suzuki-Miyaura coupling C–C bond formation

Boc Protection as an Orthogonal Synthetic Handle: Comparison with Free Amine and Hydrochloride Salt Forms of the 4-Bromophenoxypiperidine Scaffold

1-BOC-4-(4-bromophenoxy)piperidine (CAS 308386-38-1) is stored as a neutral, room-temperature-stable solid with recommended long-term storage at 2–8 °C and a minimum purity specification of 95% . In contrast, the Boc-deprotected free amine 4-(4-bromophenoxy)piperidine (CAS 74130-05-5, MW 256.14) is a reactive secondary amine prone to oxidation and requiring more stringent storage, while the hydrochloride salt (CAS 63843-58-3, MW 292.6) is ionic, hygroscopic, and exhibits fundamentally different solubility in organic solvents [1]. The Boc group can be removed quantitatively under standard acidic conditions (TFA/DCM or HCl/dioxane) to reveal the free piperidine NH for further elaboration .

Boc deprotection orthogonal protecting group strategy multi-step synthesis

NAAA Enzyme Inhibitory Activity: Quantitative SAR from US9963444 Demonstrates the Bromophenoxypiperidine Scaffold as a Defined Activity Baseline

In the NAAA inhibitor patent US9963444, the compound 4-(4-Bromophenoxy)piperidine-1-carbonitrile (Example 106)—a close structural relative of 1-BOC-4-(4-bromophenoxy)piperidine differing only in the N-substituent (carbonitrile vs. Boc)—exhibited an IC₅₀ of 1,000 nM against recombinant human NAAA [1]. Within the same assay platform, structurally distinct examples spanned IC₅₀ values from 1.4 nM (Example 85) to 55 nM (Example 85, alternate assay) to >1,000 nM (Example 1), demonstrating that the bromophenoxypiperidine core establishes a mid-range activity baseline that can be dramatically tuned by N-substituent variation [1][2]. This SAR knowledge is essential for medicinal chemists who plan to use the Boc-protected precursor as a diversification point for N-substituent exploration.

NAAA inhibition structure-activity relationship pain and inflammation

Patent-Grade Synthetic Precedent: Validated Multi-Gram Boc-Protection Protocol from US8895745B2 Establishes Reproducible Procurement-Quality Synthesis

The synthesis of 1-BOC-4-(4-bromophenoxy)piperidine by Boc protection of 4-(4-bromophenoxy)piperidine using (BOC)₂O (1.3 g, 5.9 mmol) and Na₂CO₃ (1.6 g, 18.9 mmol) in dioxane/water at ambient temperature for 48 hours is explicitly described in Patent US8895745B2, yielding 1.2 g of product from 1.0 g (3.9 mmol) of starting amine [1]. This protocol represents an ~86% mass recovery with clean conversion, using standard, inexpensive reagents and ambient conditions. Separately, an alternative Mitsunobu-based route from tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-bromophenol is reported with a 36% yield (0.65 g) [2]. The compound is additionally cited in Schering's histamine H₃ antagonist patent (US2007/167435) at column 34, confirming its role in a disclosed pharmaceutical development program [3].

patent-validated synthesis process chemistry histamine H3 antagonists

Commercial Purity Benchmarks and Batch-Level QC Documentation: ≥95–97% Purity with NMR, HPLC, and GC Traceability Outperforms Less-Characterized Analogs

Multiple independent vendors supply 1-BOC-4-(4-bromophenoxy)piperidine at standardized purity specifications of ≥95% (Bidepharm, AKSci, CymitQuimica) or ≥97% (Aladdin, CalpacLab) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound carries the MDL identifier MFCD11053889, enabling unambiguous cross-vendor identification . In comparison, the free amine analog 4-(4-bromophenoxy)piperidine (CAS 74130-05-5) is less commonly offered with comprehensive batch QC from major suppliers, and the hydrochloride salt (CAS 63843-58-3) is subject to batch-to-batch variability in hydration state and crystallinity, which can affect stoichiometric calculations in multi-step syntheses [1].

quality control batch traceability procurement specification

High-Confidence Application Scenarios for 1-BOC-4-(4-bromophenoxy)piperidine Based on Quantitative Differential Evidence


PROTAC Linker Library Synthesis: Leveraging High LogP and Rigid Piperidine Spacer for Ternary Complex Optimization

For PROTAC development programs requiring a rigid, piperidine-based linker with elevated lipophilicity, 1-BOC-4-(4-bromophenoxy)piperidine offers a LogP of 4.17—the highest among the 4-halogen series [Section 3, Evidence 1]. After Boc deprotection, the free piperidine NH can be conjugated to either an E3 ligase ligand (e.g., CRBN or VHL recruiter) or a target-protein warhead, while the 4-bromophenoxy terminus provides a synthetic handle for further diversification via Suzuki coupling [Section 3, Evidence 2]. The documented purity (≥95–97%) and multi-technique batch QC [Section 3, Evidence 6] ensure reproducible linker incorporation efficiency, a parameter known to critically affect PROTAC degradation potency (DC₅₀).

Histamine H₃ Receptor Antagonist Development: Direct Entry into a Patent-Validated Phenoxypiperidine Series

The compound is explicitly cited as a synthetic intermediate in Schering Corporation's phenoxypiperidine histamine H₃ antagonist patent (US2007/167435, column 34) [Section 3, Evidence 5]. Medicinal chemistry teams pursuing non-imidazole H₃ antagonists for allergy, obesity, or cognition-deficit indications can use this compound as a direct entry point into a patent-precedented chemical series. The bromo substituent enables late-stage diversification via Pd-catalyzed cross-coupling to explore aryl/heteroaryl extensions, while the Boc group allows sequential N-functionalization after deprotection.

NAAA Inhibitor Lead Optimization: SAR Exploration from a Well-Characterized Mid-Potency Baseline

The 4-bromophenoxypiperidine scaffold, as demonstrated by Example 106 in US9963444 (IC₅₀ = 1,000 nM against human NAAA), provides a defined, moderate-potency starting point for N-substituent SAR campaigns [Section 3, Evidence 4]. By procuring the Boc-protected precursor, medicinal chemists can perform parallel deprotection–functionalization sequences to generate diverse N-substituted analogs and measure shifts in NAAA IC₅₀ against internal patent controls (e.g., Example 85 with IC₅₀ = 1.4–55 nM). This strategy enables systematic optimization toward sub-100 nM NAAA inhibitors for pain and inflammation indications.

Multi-Step Fragment-Based Drug Discovery: Orthogonal Protection Strategy for Complex Molecule Assembly

In fragment-based or modular drug discovery campaigns, the Boc group provides an essential orthogonal protection strategy that the free amine (CAS 74130-05-5) and hydrochloride salt (CAS 63843-58-3) cannot offer [Section 3, Evidence 3]. The Boc-protected compound can be carried through multiple synthetic transformations (e.g., cross-coupling at the bromo position, reduction, alkylation) without interference, then deprotected cleanly under TFA/DCM or HCl/dioxane to reveal the piperidine NH for final-stage conjugation. The availability of two patent-documented synthetic routes [Section 3, Evidence 5] further ensures supply continuity for programs advancing beyond the hit-to-lead phase.

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